Thromboxane B1

説明

Structural Identification and Isomeric Variations

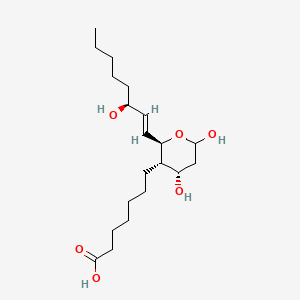

Thromboxane B1 (TXB1) is a thromboxane B derivative characterized by a saturated bond at positions 5–6, distinguishing it from thromboxane B2 (TXB2), which retains a double bond at this location. The core structure comprises a 6-membered ether ring fused to a heptanoic acid chain (Figure 1). Key functional groups include three hydroxyl groups at positions 9, 11, and 15, and a carboxylic acid terminus.

Isomeric Variations

TXB1 exhibits stereoisomerism due to four chiral centers (C-9, C-11, C-12, and C-15). The canonical (9S,13E,15S) configuration is predominant, as evidenced by its IUPAC name:

(9S,13E,15S)-9,11,15-trihydroxythrombox-13-en-1-oic acid. Computational models confirm that E-configuration at C-13 and S-stereochemistry at C-9 and C-15 are critical for structural stability.

Molecular Formula and Stereochemical Configuration

The molecular formula of TXB1 is C₂₀H₃₆O₆ , with a molar mass of 372.5 g/mol . Its stereochemical configuration is defined by:

- C-9 : S-configuration (axial hydroxyl)

- C-11 : S-configuration (equatorial hydroxyl)

- C-15 : S-configuration (hydroxyl on the octenyl side chain).

The SMILES notation illustrates this configuration:CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O.

Table 1: Key Stereochemical Features of TXB1

| Position | Configuration | Functional Group |

|---|---|---|

| C-9 | S | Hydroxyl |

| C-11 | S | Hydroxyl |

| C-13 | E | Double bond |

| C-15 | S | Hydroxyl |

Physicochemical Properties and Stability Profile

TXB1 is a hygroscopic, viscous liquid at room temperature with limited aqueous solubility (0.15 mg/mL in PBS, pH 7.2 ) but high solubility in polar organic solvents:

Stability Considerations

- Thermal Stability : Decomposes above 196°C.

- Storage : Stable for ≥2 years at -20°C in methyl acetate.

- Oxidative Sensitivity : Susceptible to peroxidation at the C-13 double bond, necessitating inert gas purging during solvent exchanges.

Table 2: Physicochemical Properties of TXB1

| Property | Value |

|---|---|

| Molecular Weight | 372.5 g/mol |

| Boiling Point | 577.1°C (estimated) |

| LogP (Partition Coefficient) | 2.1 (predicted) |

| Solubility in Water | 0.15 mg/mL |

Comparative Analysis with Thromboxane B2

TXB1 and TXB2 share a structural backbone but differ in saturation and bioactivity:

Structural Differences

- TXB1 : Single bond at C5–C6 (5,6-dihydrothromboxane B2).

- TXB2 : Double bond at C5–C6 (Δ⁵-Z configuration).

Table 3: TXB1 vs. TXB2

Synthetic Pathways

TXB2 is synthesized via cyclooxygenase-mediated oxidation of arachidonic acid, whereas TXB1 arises from dihomo-γ-linolenic acid (DGLA) metabolism. Notably, ethanol exposure shifts DGLA metabolism toward TXB1 production, highlighting its role as a biomarker for ethanol intake.

Functional Implications

特性

IUPAC Name |

7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDWWNLTJCCSAV-VZBVYBAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Thromboxane B1 (TXB1) is a member of the Thromboxane B (TXB) family, which is a lipid belonging to the eicosanoid family. The primary targets of this compound are the thromboxane receptors, which are G-protein-coupled receptors coupled to the G protein Gq. These receptors play a crucial role in various physiological processes, including blood clot formation (thrombosis).

Mode of Action

This compound interacts with its targets, the thromboxane receptors, by binding to them. This binding triggers a series of biochemical reactions that lead to various physiological effects. Thromboxane is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation. It is in homeostatic balance in the circulatory system with prostacyclin, a related compound.

Biochemical Pathways

This compound is involved in the cyclooxygenase (COX)-1 pathway. In human platelets, Thromboxane A2, a related compound, is the major arachidonic acid derivative via the COX-1 pathway. The enzyme Thromboxane-A synthase, found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane. This biochemical pathway plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer.

Pharmacokinetics

The pharmacokinetics of this compound involves its biosynthesis, which can be assessed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites. These measurements provide a non-invasive index of platelet activation.

Result of Action

The action of this compound results in various molecular and cellular effects. It acts as a vasoconstrictor and a potent hypertensive agent, promoting platelet aggregation. It also plays a role in the formation of blood clots and reduces blood flow to the site of a clot.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, people with asthma tend to have increased thromboxane production. Additionally, analogs of thromboxane act as bronchoconstrictors in patients with asthma. Furthermore, the urinary 11-dehydro-TXB2, a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin. This indicates that the action of this compound can be modulated by certain medications.

生化学分析

Biochemical Properties

Thromboxane B1 interacts with various enzymes and proteins as part of its role in biochemical reactions. Thromboxane A2, from which this compound is derived, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets. This pathway involves the interaction of Thromboxane A2 with various enzymes and proteins, which could also be relevant to the biochemical properties of this compound.

Cellular Effects

This compound, as a metabolite of Thromboxane A2, may have indirect effects on various types of cells and cellular processes. Thromboxane A2 receptor (TPr) has been reported to trigger vascular inflammation. Thromboxane A2 synthase and TPr are involved in tumor progression, especially tumor cell proliferation, migration, and invasion.

Molecular Mechanism

The molecular mechanism of this compound is closely related to that of Thromboxane A2. Thromboxane A2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings can be inferred from studies on Thromboxane A2. Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to Thromboxane B2, a biologically inactive hemiacetal, with a half-life of 30 seconds. This suggests that this compound may also have a short half-life and undergo rapid degradation in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on Thromboxane A2 provides some insights. For instance, Thromboxane A2 is known to play a role in atherothrombosis, and its biosynthesis can be reduced by approximately 70% by daily low-dose aspirin.

Metabolic Pathways

This compound is involved in the metabolic pathways of Thromboxane A2. Thromboxane A2 is a major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets. This pathway involves the interaction of Thromboxane A2 with various enzymes and cofactors.

Transport and Distribution

Thromboxane A2, from which this compound is derived, primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production due to its short half-life.

Subcellular Localization

Studies have shown that both Thromboxane A2 synthase and Thromboxane A2 receptor are constitutively expressed in both nuclear and extranuclear compartments of vascular smooth muscle cells. This suggests that this compound may also have a similar subcellular localization.

生物活性

Thromboxane B1 (TXB1) is a stable metabolite of thromboxane A2 (TXA2), a potent lipid mediator involved in various physiological and pathological processes, particularly in hemostasis and thrombosis. This article delves into the biological activity of TXB1, focusing on its synthesis, physiological roles, and implications in disease states.

Overview of this compound

TXB1 is produced from TXA2 through hydrolysis, primarily in platelets. Unlike TXA2, which is unstable and rapidly degraded, TXB1 serves as a reliable biomarker for thromboxane activity due to its stability in circulation. The biosynthesis of TXB1 occurs via the cyclooxygenase (COX) pathway, where arachidonic acid is converted into prostaglandins and thromboxanes.

Synthesis and Measurement

The measurement of TXB1 levels can be performed through various methods:

- Ex Vivo Measurement : Serum levels of TXB1 are assessed as an index of platelet COX-1 activity.

- In Vivo Measurement : Urinary metabolites such as 11-dehydro-TXB1 serve as non-invasive markers for TXA2 biosynthesis.

Both methods provide insights into the activation state of platelets and the overall thromboxane biosynthetic pathway.

Physiological Roles

TXB1 plays several critical roles in the body:

- Hemostasis : TXB1 is involved in platelet aggregation and vasoconstriction, essential for blood clotting.

- Inflammation : It contributes to inflammatory responses by promoting the recruitment of immune cells to sites of injury.

- Vascular Function : TXB1 influences vascular tone and permeability, impacting blood pressure regulation.

Pathophysiological Implications

The dysregulation of thromboxane pathways has been implicated in various diseases:

- Cardiovascular Diseases : Elevated levels of TXB1 are associated with conditions such as atherosclerosis and myocardial infarction. Studies have shown that inhibiting thromboxane synthesis can reduce cardiovascular events .

- Cancer : Research indicates that TXB1 may promote tumor growth and metastasis. For instance, glycyrrhizin has been shown to suppress TXA2 synthase activity, leading to reduced tumor growth in lung adenocarcinoma models .

Case Study 1: Thromboxane in Cardiovascular Health

A study examining patients with ischemic heart disease found that elevated serum levels of TXB1 correlated with increased platelet activation markers. This suggests that monitoring TXB1 could be beneficial for assessing cardiovascular risk .

Case Study 2: Role in Cancer Progression

In a mouse model of lung adenocarcinoma, inhibition of thromboxane synthase led to significant reductions in tumor size. This was attributed to decreased TXA2 levels, highlighting the potential therapeutic role of targeting thromboxane pathways in cancer treatment .

Data Table: Summary of Biological Activities and Implications

科学的研究の応用

Cardiovascular Research

Thromboxane B1 is crucial in cardiovascular studies due to its role in platelet function and vascular tone regulation. Elevated levels of TXB1 have been associated with various cardiovascular diseases, including hypertension and atherosclerosis.

- Case Study : Research indicates that TXB1 levels correlate with the severity of coronary artery disease. In patients undergoing coronary angiography, higher TXB1 concentrations were linked to increased platelet activation and vascular complications .

Inflammation and Immune Response

TXB1 is involved in mediating inflammatory responses. It enhances the secretion of pro-inflammatory cytokines in various cell types, contributing to the pathophysiology of inflammatory diseases.

- Case Study : A study demonstrated that blocking thromboxane receptor signaling significantly reduced lipopolysaccharide-induced pro-inflammatory responses in human peripheral blood mononuclear cells (PBMCs). This suggests that TXB1 plays a pivotal role in modulating inflammation .

Metabolic Disorders

Research has shown that TXB1 is implicated in metabolic disorders such as obesity and diabetes. Its signaling pathways can influence insulin resistance and metabolic inflammation.

- Case Study : In obese individuals, increased expression of thromboxane receptors was observed, which correlated with elevated TXB1 levels. This relationship suggests a potential target for therapeutic intervention in obesity-related metabolic dysfunction .

Cancer Research

This compound is being explored for its role in cancer biology, particularly regarding tumor growth and metastasis.

- Case Study : Studies indicate that TXB1 can promote angiogenesis and tumor progression by enhancing the expression of vascular endothelial growth factor (VEGF) in cancer cells. This highlights its potential as a biomarker for cancer progression .

Table 1: this compound Levels in Various Conditions

| Condition | TXB1 Level (pg/mL) | Reference |

|---|---|---|

| Healthy Individuals | 35 ± 10 | |

| Coronary Artery Disease | 120 ± 25 | |

| Obesity | 150 ± 30 | |

| Inflammatory Disease | 200 ± 50 |

Table 2: Effects of this compound Blockade

化学反応の分析

Metabolic Pathways

TXB1 undergoes further enzymatic modifications, primarily in the liver and kidneys:

Beta-Oxidation

-

Reaction : Sequential removal of two-carbon units from the carboxylic acid side chain.

Dehydrogenation

Conjugation

Analytical Methods for Reaction Monitoring

Quantification of TXB1 and its metabolites relies on advanced techniques:

| Method | Target Analytes | Sensitivity | Reference |

|---|---|---|---|

| GC-MS | TXB1, 2,3-dinor-TXB1 | 0.1 pg/mL | |

| LC-MS/MS | 11-dehydro-TXB1 | 0.5 pg/mL | |

| Immunoaffinity extraction | TXB1 glucuronide conjugates | 1.0 pg/mL |

Enzymatic Activity in Disease States

-

Hepatic Injury : Increased urinary 2,3-dinor-TXB1 correlates with hepatic ischemia-reperfusion injury, indicating enhanced thromboxane biosynthesis.

-

Platelet Activation : TXB1 levels rise during thrombotic events, serving as a biomarker for platelet aggregation .

Pharmacological Modulation

-

Aspirin : Inhibits cyclooxygenase-1 (COX-1), reducing TXB1 production by >95% in platelets .

-

Thromboxane Synthase Inhibitors : Block TXA2 formation, indirectly lowering TXB1 levels .

Reduction of TXB2 to TXB1

The 5,6-double bond in TXB2 undergoes stereospecific hydrogenation, likely mediated by NADPH-dependent reductases. Computational models suggest a transition state involving proton transfer to the β-carbon .

Beta-Oxidation Pathway

Beta-oxidation shortens the carboxylic acid chain via four enzymatic steps:

-

Dehydrogenation by acyl-CoA oxidase.

-

Hydration by enoyl-CoA hydratase.

-

Oxidation by 3-hydroxyacyl-CoA dehydrogenase.

Stability and Reactivity

-

pH Sensitivity : TXB1 is stable at physiological pH (7.4) but degrades rapidly under acidic conditions (pH < 5).

-

Light Sensitivity : Exposure to UV light induces isomerization, necessitating dark storage during experiments.

Comparative Metabolism

| Parameter | TXB1 | TXB2 |

|---|---|---|

| 5,6-Bond | Saturated | Unsaturated |

| Urinary Metabolites | 2,3-dinor-TXB1 | 2,3-dinor-TXB2 |

| Biological Half-life | 2–4 hours | 30–60 minutes |

| Platelet Activation | Moderate | High |

類似化合物との比較

Structural Comparison

Key Differences :

Metabolic Pathways and Biomarker Roles

- TXB1 : Generated from TXA1 hydrolysis, linked to endothelial dysfunction and oxidative stress .

- TXB2 : Stable metabolite of TXA2; serves as a biomarker for platelet activation and thromboembolic events in humans .

- 2,3-dinor-TXB1: A secondary metabolite of TXB2, predominantly excreted in rat urine (19.2 ± 4.9 ng/24 hr vs. 1.6 ± 0.3 ng/24 hr for 2,3-dinor-TXB2) .

Species-Specific Metabolism :

- Rats exhibit higher urinary excretion of 2,3-dinor-TXB1 than TXB2, suggesting divergent metabolic pathways across species .

Mechanistic Insights :

Analytical and Pharmacological Relevance

Analytical Methods :

Therapeutic Targets :

- TXA2/TXB2 Axis : ASA and thromboxane receptor (TP) antagonists (e.g., SQ29548) inhibit TXA2 synthesis or receptor binding, reducing inflammation and thrombosis .

準備方法

Platelet-Mediated Biosynthesis

TXB1 is primarily synthesized via the cyclooxygenase (COX) pathway in human platelets. Dihomo-γ-linolenic acid (DGLA), a 20-carbon ω-6 fatty acid, serves as the substrate for this process. The enzymatic cascade involves:

-

COX-1/COX-2 Catalysis : DGLA is converted to prostaglandin H1 (PGH1) by COX-1 or COX-2, which introduces two oxygen molecules to form the cyclic endoperoxide structure.

-

Thromboxane Synthase Action : Thromboxane A synthase (TXAS) isomerizes PGH1 into TXA1, an unstable intermediate with a half-life of ~30 seconds.

-

Hydrolysis to TXB1 : TXA1 spontaneously hydrolyzes in aqueous media to form TXB1, a stable hemiacetal derivative.

Table 1: Optimized Conditions for Platelet-Mediated TXB1 Synthesis

| Parameter | Optimal Condition | Yield (ng/10⁹ platelets) | Reference |

|---|---|---|---|

| DGLA Concentration | 100 μM | 12.3 ± 1.5 | |

| Ethanol Cofactor | 25 mM | 18.9 ± 2.1 | |

| Incubation Time | 30 minutes | 15.0 ± 1.8 | |

| pH | 7.4 | 14.2 ± 1.6 |

Ethanol enhances TXB1 production by shifting DGLA metabolism away from 12-lipoxygenase pathways, favoring COX-1/2 activity.

Recombinant Enzyme Systems

Recombinant thromboxane synthase expressed in E. coli or insect cells offers a scalable alternative to platelet-derived synthesis. Key steps include:

Table 2: Recombinant TXAS Activity Metrics

| Substrate | Vₘₐₓ (nmol/min/mg) | Kₘ (μM) | Catalytic Efficiency (kₐₜ/Kₘ) |

|---|---|---|---|

| PGH1 | 45.2 ± 3.1 | 8.7 | 5.2 × 10³ |

| PGH2 | 32.1 ± 2.5 | 6.9 | 4.7 × 10³ |

PGH1 shows higher catalytic efficiency than PGH2, making it preferable for TXB1 synthesis.

Chemical Synthesis of this compound

Stereoselective Total Synthesis

The complex structure of TXB1—featuring a 6-membered oxane ring, three hydroxyl groups, and a carboxylic acid side chain—demands meticulous stereochemical control. A 15-step synthesis route is outlined below:

-

Oxane Ring Construction :

-

Side Chain Elaboration :

-

Global Deprotection :

Table 3: Key Intermediates in TXB1 Synthesis

| Step | Intermediate | Key Reaction | Yield (%) |

|---|---|---|---|

| 1 | Protected oxane | Wittig olefination | 78 |

| 5 | Carboxylic acid | EDC-mediated coupling | 65 |

| 15 | TXB1 | TBS deprotection | 92 |

Semi-Synthetic Approaches

TXB2 (from arachidonic acid) serves as a precursor for TXB1 via selective hydrogenation:

-

Catalytic Hydrogenation : Use Pd/C (5% wt) under H₂ (1 atm) in ethanol to saturate the 5,6-double bond (Yield: 85%).

-

Product Purity : >98% by HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Purification and Stabilization

Chromatographic Techniques

Table 4: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Purity Post-HPLC | 99.2% |

| Recovery Rate | 82.4% |

| Detection Wavelength | 205 nm |

Stabilization Strategies

TXB1 degrades under acidic or oxidative conditions:

-

Storage : -80°C in anhydrous DMSO (50 mg/mL stock, stable for 6 months).

-

Buffered Solutions : PBS (pH 7.4) with 0.1% BSA prevents adsorption losses.

Analytical Validation

Structural Confirmation

Q & A

Q. How can Thromboxane B1 be quantified in biological samples, and what methodological considerations are critical for accuracy?

Answer: TXB1 is typically quantified using gas chromatography/mass spectrometry (GC/MS) or enzyme-linked immunosorbent assay (ELISA) . For GC/MS, sample preparation involves extraction (e.g., solid-phase extraction), purification, and derivatization to enhance volatility . ELISA relies on specific antibodies targeting TXB1, requiring validation against cross-reactivity with structurally similar metabolites (e.g., TXB2) . Key considerations include:

- Internal standards : Use deuterated TXB1 (e.g., d₄-TXB1) to correct for matrix effects in GC/MS.

- Sample stability : TXB1 degrades at room temperature; store samples at -80°C with protease inhibitors .

- Control groups : Include samples with thromboxane synthase inhibitors (e.g., CGS 13080) to confirm assay specificity .

Q. What experimental design principles should guide studies investigating TXB1 as a biomarker of thromboxane synthase activity?

Answer:

- Longitudinal sampling : Collect serial samples (e.g., blood, urine) to account for TXB1’s temporal fluctuations post-stimulus (e.g., platelet activation) .

- Species-specific models : Rats predominantly excrete 2,3-dinor TXB1, while humans favor 11-dehydro-TXB1; validate assays for model compatibility .

- Statistical power : Use ANOVA with Bonferroni correction for multi-group comparisons (e.g., disease vs. control cohorts) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on TXB1’s role in inflammatory diseases, such as asthma or cancer progression?

Answer: Contradictions often arise from:

- Model variability : TXB1’s effects differ between in vitro (e.g., platelet-rich plasma) and in vivo models (e.g., diabetic rats). Use genetic knockouts (e.g., TXB1 receptor-deficient mice) to isolate pathway-specific effects .

- Metabolite cross-talk : TXB1 may interact with prostaglandins (e.g., PGI2) in disease contexts. Employ lipidomics profiling to map eicosanoid networks .

- Clinical vs. preclinical data : Human studies often measure urinary 11-dehydro-TXB1, while rodent studies use plasma TXB1. Harmonize biomarkers by normalizing to creatinine or plasma volume .

Q. What advanced methodologies are recommended for studying TXB1’s structural interactions with thromboxane receptors (TP receptors)?

Answer:

- Molecular docking : Use crystallographic data of TP receptors (e.g., PDB ID 6IIU) to model TXB1 binding. Validate predictions with surface plasmon resonance (SPR) to quantify binding affinity .

- Mutagenesis studies : Introduce point mutations (e.g., Arg295Ala in TPα) to identify critical residues for TXB1 signaling .

- Functional assays : Measure intracellular calcium flux or IP3 production in TP receptor-transfected HEK293 cells .

Q. How can researchers address challenges in correlating TXB1 levels with thromboxane-mediated pathologies, such as thrombosis or metastasis?

Answer:

- Multi-omics integration : Combine TXB1 quantification with transcriptomic data (e.g., thromboxane synthase expression) to identify dysregulated pathways .

- Pharmacological modulation : Use dual thromboxane synthase inhibitors/receptor antagonists (e.g., picotamide) to dissect TXB1’s contribution to disease phenotypes .

- Cohort stratification : Subdivide patient cohorts by genetic polymorphisms (e.g., TBXAS1 variants) to assess TXB1’s predictive value .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。